molecular formula C23H15BrFN3 B2800292 3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-99-7

3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2800292
CAS No.: 901228-99-7
M. Wt: 432.296
InChI Key: RWWDVDMVNTVEPO-UHFFFAOYSA-N
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Description

The compound “3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Scientific Research Applications

Molecular and Supramolecular Structures

Compounds within the pyrazolo[4,3-c]quinoline class, including those with similar structures, have been studied for their molecular and supramolecular structures. These compounds exhibit a wide range of biological activities, such as antimicrobial and antiviral effects. Their synthesis through reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes has been detailed, revealing insights into their potential value in medicinal chemistry (Kumara et al., 2016).

Synthesis and Chemical Properties

The synthesis of 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines demonstrates a novel method for constructing condensed pyrazoles ring systems. This method allows for the synthesis under mild conditions using readily accessible materials, indicating their scalable production potential for research and industrial applications (Ren, 2005).

Antifungal and Antitumor Activities

A study on the synthesis, characterization, and evaluation of antimicrobial activities of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, related to the pyrazolo[4,3-c]quinoline framework, underscores the bioactive potential of these compounds. Their significant biological activity suggests a promising avenue for developing new antimicrobial agents (Raval et al., 2012).

Properties

IUPAC Name

3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrFN3/c1-14-2-9-18(10-3-14)28-23-19-12-17(25)8-11-21(19)26-13-20(23)22(27-28)15-4-6-16(24)7-5-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWDVDMVNTVEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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